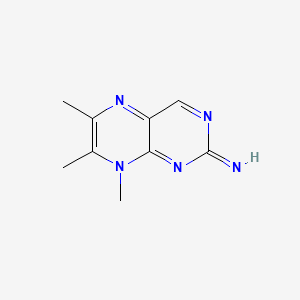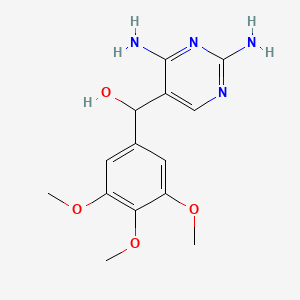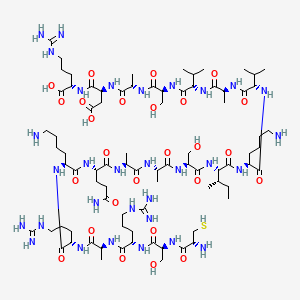
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a reference standard from the family of Cefixime . It is an impurity reference material used in infectious disease research and analytical standards . The product code is TRC-C242840-5MG and the CAS Number is 1614255-90-1 . The molecular formula is C16 H17 N5 O8 S2 and the molecular weight is 471.46 .
Molecular Structure Analysis
The molecular structure of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) is represented by the molecular formula C16 H17 N5 O8 S2 . The IUPAC name is 2- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2- (carboxymethoxyimino)acetyl]amino]-2- [ (2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro [3,4-d] [1,3]thiazin-2-yl]acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) include a molecular weight of 471.46 and a molecular formula of C16 H17 N5 O8 S2 . It is a neat product format .Aplicaciones Científicas De Investigación
Quality Control and Assurance
Cefixime EP Impurity A is utilized to assess the purity and identity of cefixime in drug formulations. It helps ensure that the active pharmaceutical ingredient (API) meets the required standards for safety and efficacy before being approved for use .
Drug Development
This compound is used in the research and development of new cefixime formulations, aiding in the creation of more effective or safer versions of the medication .
Analytical Method Development
Researchers use Cefixime EP Impurity A to develop new analytical methods, such as high-performance liquid chromatography (HPLC), for detecting and quantifying impurities in cefixime products .
Stability Testing
It serves as a reference standard in stability testing, where it helps identify degradation products under various stress conditions, ensuring the long-term quality of cefixime drugs .
Mecanismo De Acción
Target of Action
Cefixime EP Impurity A is a mixture of two or more stereoisomers of Cefixime . Cefixime is a third-generation cephalosporin antibiotic . The primary targets of Cefixime are the bacterial cell wall synthesis proteins. By binding to these proteins, Cefixime inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
Cefixime, and by extension its impurities, work by inhibiting the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting this cross-linking, the antibiotics weaken the cell wall, leading to bacterial cell lysis and death .
Biochemical Pathways
The action of Cefixime primarily affects the bacterial cell wall synthesis pathway. The inhibition of PBPs prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Pharmacokinetics
The pharmacokinetics of Cefixime impurities would be expected to be similar to that of Cefixime itself. Cefixime is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, minimally metabolized, and primarily excreted in the urine .
Result of Action
The result of the action of Cefixime and its impurities is the death of the bacteria. By inhibiting cell wall synthesis, these compounds cause the bacteria to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of Cefixime and its impurities can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect. Additionally, the pH and ion concentration of the local environment can impact the stability and efficacy of the antibiotic .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefixime EP Impurity A (Technical Grade) involves the preparation of a mixture of diastereomers. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylthiazole-5-carboxylic acid", "5-amino-1,3,4-thiadiazole-2-thiol", "2,5-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methylthiazole-5-carboxylic acid and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of sodium hydroxide and water to form 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol.", "Step 2: Reaction of 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol with 2,5-dimethoxybenzaldehyde in ethanol under reflux to form the corresponding Schiff base.", "Step 3: Addition of ethyl cyanoacetate and ethyl acetoacetate to the reaction mixture and further reflux to form the corresponding imine.", "Step 4: Hydrolysis of the imine using hydrochloric acid to generate the corresponding diastereomeric mixture of Cefixime EP Impurity A (Technical Grade).", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration." ] } | |
Número CAS |
1614255-90-1 |
Nombre del producto |
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) |
Fórmula molecular |
C16H17N5O8S2 |
Peso molecular |
471.459 |
Nombre IUPAC |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
Clave InChI |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Sinónimos |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



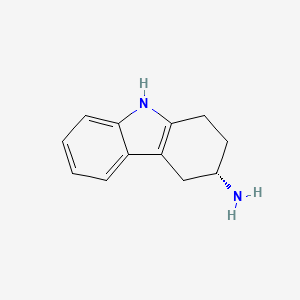
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
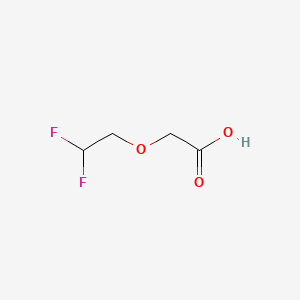
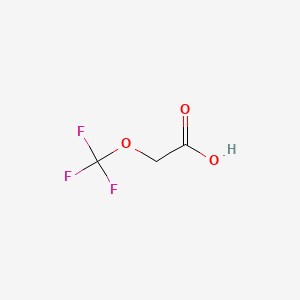
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
